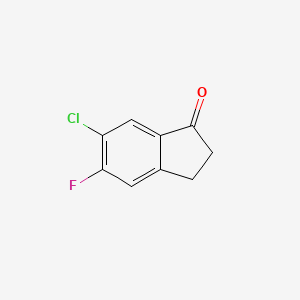
6-Chlor-5-Fluor-2,3-dihydro-1H-inden-1-on
Übersicht
Beschreibung
“6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6ClFO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one” consists of a nine-membered carbon ring with one oxygen atom, one chlorine atom, and one fluorine atom . The chlorine atom is attached to the sixth carbon atom, and the fluorine atom is attached to the fifth carbon atom .Physical and Chemical Properties Analysis
“6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one” is a solid substance . It has a molecular weight of 184.6 . The compound should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Entwicklung von antimikrobiellen Wirkstoffen
6-Chlor-5-Fluor-2,3-dihydro-1H-inden-1-on: wurde als potenzieller Baustein für die Synthese von Verbindungen mit antimikrobiellen Eigenschaften untersucht . Untersuchungen zeigen, dass Derivate dieser Verbindung signifikante antibakterielle und antimykotische Aktivitäten aufweisen. Dies ist besonders relevant im Kampf gegen arzneimittelresistente Bakterien- und Pilzstämme.
Organische Photovoltaik-Bauelemente
Diese Verbindung dient als Vorläufer bei der Synthese von Nicht-Fullerene-Akzeptormaterialien (NFAs) für organische Photovoltaik-Bauelemente . Die Einarbeitung von This compound in NFAs wie ITIC-2F und IHIC-2F hat sich gezeigt, die Effizienz von Solarzellen zu verbessern, was es zu einem wertvollen Bestandteil auf dem Gebiet der erneuerbaren Energien macht.
Anti-HIV-Forschung
Derivate von This compound wurden in Molekül-Docking-Studien als potenzielle Anti-HIV-Wirkstoffe eingesetzt . Diese Studien sind entscheidend für die Entwicklung neuer Medikamente, die die Replikation des HIV-Virus hemmen können, und bieten Hoffnung auf verbesserte Behandlungen.
Krebsforschung
Die Derivate der Verbindung werden auf ihre Antikrebsaktivitäten untersucht . Das Vorhandensein von Halogenatomen, insbesondere Fluor, in Arzneimittelmolekülen kann ihre pharmazeutischen Eigenschaften, einschließlich ihres Potenzials als Antikrebsmittel, drastisch verändern.
Entzündungshemmende und analgetische Anwendungen
Forschungen haben gezeigt, dass bestimmte Indolderivate, die aus This compound synthetisiert werden können, entzündungshemmende und analgetische Wirkungen zeigen . Diese Eigenschaften sind wichtig für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente.
Materialwissenschaft
In der Materialwissenschaft wird This compound zur Synthese verschiedener organischer Verbindungen verwendet, die bei der Herstellung neuer Materialien mit den gewünschten physikalischen und chemischen Eigenschaften Anwendung finden .
Wirkmechanismus
Mode of Action
It is known that the compound is soluble in organic solvents such as ethanol and dimethylformamide , which suggests it could potentially interact with lipid membranes or hydrophobic pockets within proteins.
Biochemical Pathways
The biochemical pathways affected by 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one are currently unknown
Result of Action
It is known that the compound is a white solid at room temperature and is almost insoluble in water
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity . The compound should be stored in a dry, cool place, away from sources of ignition and oxidizing agents .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. Studies have shown that this compound exhibits potent antibacterial and antifungal properties . It interacts with various enzymes and proteins within microbial cells, disrupting their normal functions. For instance, it has been observed to inhibit the activity of enzymes involved in cell wall synthesis, leading to the weakening and eventual lysis of bacterial cells. Additionally, 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one can bind to fungal cell membranes, causing increased permeability and cell death.
Cellular Effects
The effects of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one on different cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and membrane integrity, leading to cell lysis and death . In fungal cells, it increases membrane permeability, resulting in cell death. Furthermore, 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. It can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and disrupting essential biochemical pathways. For example, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis . Additionally, it can bind to fungal cell membranes, increasing their permeability and causing cell death. The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . In in vitro studies, the effects of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one on cellular function can be observed within hours of exposure, with significant changes in cell viability and metabolism occurring within 24-48 hours. In in vivo studies, long-term exposure to the compound can lead to cumulative effects on cellular function and overall organism health.
Dosage Effects in Animal Models
The effects of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in animal models are dose-dependent. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to non-target cells and tissues. Threshold effects have been observed, where a minimum concentration of the compound is required to achieve antimicrobial activity. Beyond this threshold, increasing the dose can enhance the compound’s efficacy but also increase the risk of toxic side effects.
Metabolic Pathways
6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is involved in several metabolic pathways within microbial cells. It interacts with enzymes and cofactors involved in cell wall synthesis, energy production, and stress responses . The compound can affect metabolic flux by inhibiting key enzymes, leading to the accumulation of intermediate metabolites and disruption of normal cellular processes. Additionally, it can modulate the levels of specific metabolites, contributing to its antimicrobial activity.
Transport and Distribution
Within cells and tissues, 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cell membranes. Once inside the cell, 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one can accumulate in specific compartments, such as the cytoplasm or cell membrane, where it exerts its effects.
Subcellular Localization
The subcellular localization of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is critical to its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the cell membrane in bacterial cells, where it disrupts membrane integrity and causes cell lysis. In fungal cells, it can accumulate in the cytoplasm, where it interacts with enzymes and proteins involved in cellular metabolism and stress responses.
Eigenschaften
IUPAC Name |
6-chloro-5-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPREBGZJITQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661189 | |
| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881189-75-9 | |
| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881189-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


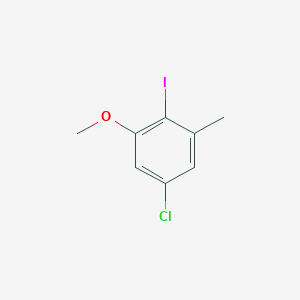
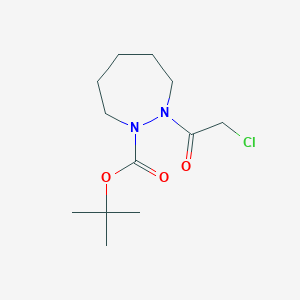
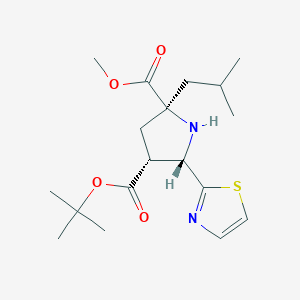


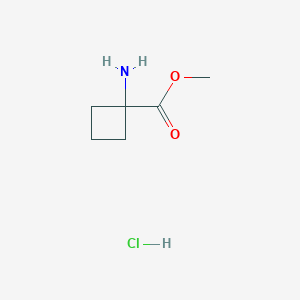
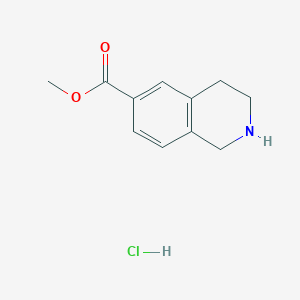

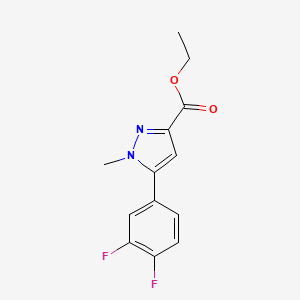
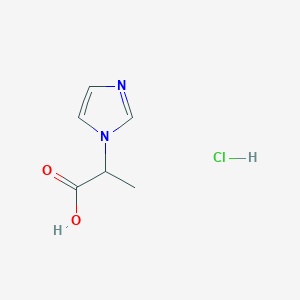
![5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1388145.png)
![5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1388146.png)
![Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1388148.png)
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1388150.png)
